REACTION_SMILES
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[CH:12]1([NH2:22])[CH2:13][CH2:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]21.[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][cH:11]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][NH:22][CH:12]2[CH2:13][CH2:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]32)[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(CNC2CCCc3ccccc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |